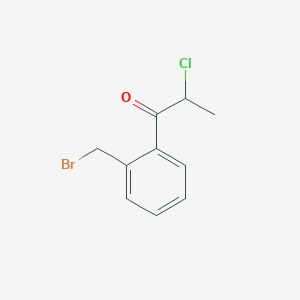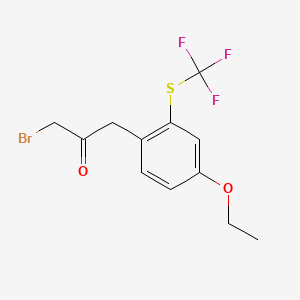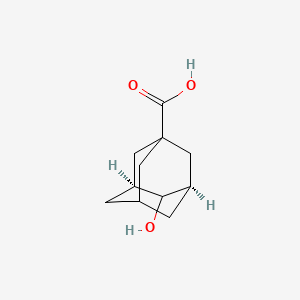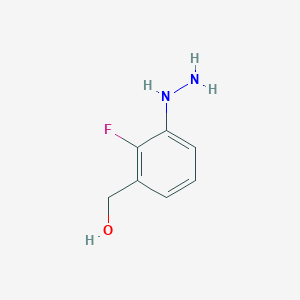
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparación Con Compuestos Similares
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can be compared with similar compounds such as:
1-(2-Fluoro-3-(hydroxymethyl)phenyl)amine: Lacks the hydrazine moiety, resulting in different reactivity and biological activity.
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazone: Contains a hydrazone group instead of a hydrazine, leading to different chemical properties and applications.
2-Fluoro-3-(hydroxymethyl)benzaldehyde: Precursor in the synthesis of the hydrazine derivative, with distinct chemical behavior due to the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(2-fluoro-3-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(4-11)2-1-3-6(7)10-9/h1-3,10-11H,4,9H2 |
Clave InChI |
JPWLRJNHNBRESX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NN)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




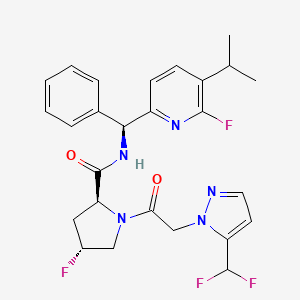
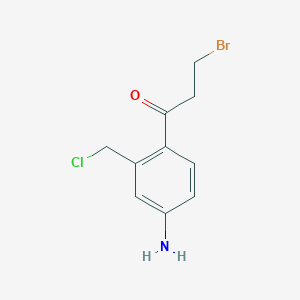
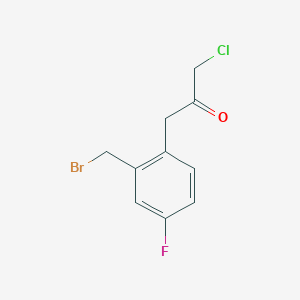
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

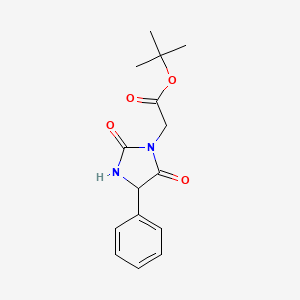
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
